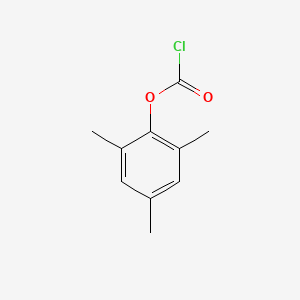
Desacetyl Diltiazem
概要
説明
Desacetyl Diltiazem is a chemical compound known for its pharmacological properties. It is commonly used as a calcium channel blocker and vasodilator, making it valuable in the treatment of cardiovascular disorders such as angina pectoris and hypertension .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desacetyl Diltiazem typically involves the condensation of β-diethylaminoethyl chloride with 2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. This is followed by acetylation using acetic anhydride .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions
Desacetyl Diltiazem undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Common substitution reactions involve the replacement of functional groups with others, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
科学的研究の応用
Desacetyl Diltiazem has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular calcium channels and its role in cellular signaling pathways.
Medicine: Widely used in the development of drugs for treating cardiovascular diseases due to its calcium channel blocking properties.
Industry: Employed in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds .
作用機序
The compound exerts its effects by reducing the transmembrane influx of calcium ions into cells of cardiac muscle and smooth musculature of vessels. This leads to the dilation of coronary and peripheral vessels, increased coronary blood flow, and prevention of coronary artery spasms. The molecular targets include calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle relaxation .
類似化合物との比較
Similar Compounds
Verapamil: Another calcium channel blocker with similar vasodilatory effects.
Nifedipine: A dihydropyridine calcium channel blocker used for similar indications.
Amlodipine: A long-acting calcium channel blocker used in the treatment of hypertension and angina
Uniqueness
Desacetyl Diltiazem is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its ability to selectively inhibit calcium influx and its favorable side effect profile make it a valuable compound in clinical practice .
特性
分子式 |
C20H24N2O3S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3 |
InChIキー |
NZHUXMZTSSZXSB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)








![1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid](/img/structure/B8692776.png)


![5-Methoxy-1-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8692800.png)

